

A Technical Guide to the Biological Role of 3-Hydroxydodecanoyl-CoA

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Compound of Interest

Compound Name: 3,10-Dihydroxydodecanoyl-CoA

Cat. No.: B15597272

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Disclaimer: The initial topic of "**3,10-Dihydroxydodecanoyl-CoA**" does not correspond to a known or well-characterized metabolite in existing scientific literature. This guide will, therefore, focus on the closely related and biologically significant molecule, 3-Hydroxydodecanoyl-CoA, an important intermediate in the beta-oxidation of dodecanoic acid (a 12-carbon fatty acid).

This technical guide provides an in-depth overview of the biological significance, metabolic pathways, and clinical relevance of 3-Hydroxydodecanoyl-CoA. It is intended for researchers, scientists, and professionals in drug development.

Introduction to 3-Hydroxydodecanoyl-CoA

3-Hydroxydodecanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of dodecanoic acid (lauric acid), a medium-chain fatty acid. The catabolism of fatty acids through beta-oxidation is a fundamental process for energy production in many tissues, particularly during periods of fasting or prolonged exercise.[1][2] The proper metabolism of 3-Hydroxydodecanoyl-CoA is essential for cellular energy homeostasis, and its disruption can lead to severe metabolic disorders.

The Role of 3-Hydroxydodecanoyl-CoA in Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is a cyclical four-step process that sequentially shortens fatty acyl-CoA molecules by two carbons, releasing acetyl-CoA, NADH, and FADH₂ in each cycle.[3] 3-

Hydroxydodecanoyl-CoA is the substrate for the third step in the beta-oxidation of dodecanoyl-CoA.

The four steps of the beta-oxidation cycle are:

- Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons of the fatty acyl-CoA.
- Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group at the beta-carbon (C3). For dodecanoyl-CoA, this step produces (S)-3-Hydroxydodecanoyl-CoA.
- Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group of 3-Hydroxydodecanoyl-CoA to a keto group, generating NADH.[2]
- Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA that re-enters the cycle.

This process is repeated until the entire fatty acid chain is converted to acetyl-CoA, which can then enter the citric acid cycle for further energy production.[2]

Enzymatic Regulation: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

The enzyme responsible for the conversion of 3-Hydroxydodecanoyl-CoA to 3-Oxododecanoyl-CoA is long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). LCHAD is one of three enzymatic activities of the mitochondrial trifunctional protein (TFP), which is associated with the inner mitochondrial membrane.[4][5] TFP catalyzes the final three steps of beta-oxidation for long-chain fatty acids. The three enzymatic activities of TFP are:

- Long-chain enoyl-CoA hydratase
- Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD)
- Long-chain 3-ketoacyl-CoA thiolase

Mutations in the HADHA gene, which encodes the alpha-subunit of TFP containing the LCHAD activity, lead to LCHAD deficiency.[5][6]

Clinical Relevance: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

LCHAD deficiency is a rare, autosomal recessive inherited disorder of fatty acid oxidation.[5][6] The inability to properly metabolize long-chain fatty acids, including dodecanoic acid, leads to an accumulation of long-chain 3-hydroxyacyl-CoAs and their carnitine derivatives.

4.1. Clinical Manifestations

Symptoms of LCHAD deficiency typically appear in infancy or early childhood and can be triggered by fasting or illness.[6][7] Key clinical features include:

- Hypoketotic hypoglycemia: Low blood sugar without a corresponding increase in ketones, as fatty acid oxidation is impaired.[7]
- Cardiomyopathy: Weakening of the heart muscle.[6]
- Hepatopathy: Liver dysfunction.[7]
- Rhabdomyolysis: Breakdown of muscle tissue.[6]
- Retinopathy: Disease of the retina leading to vision problems.[6]
- Peripheral neuropathy: Damage to peripheral nerves.[6]

In some cases, LCHAD deficiency can be mistaken for Reye's syndrome or be a cause of sudden infant death syndrome (SIDS).[6]

4.2. Diagnosis

Diagnosis of LCHAD deficiency involves a combination of newborn screening and confirmatory tests:

- Newborn Screening: Tandem mass spectrometry (MS/MS) of dried blood spots is used to detect elevated levels of long-chain hydroxyacylcarnitines, such as C16-OH and C18:1-OH. [\[8\]](#)[\[9\]](#)
- Biochemical Testing: Analysis of plasma acylcarnitines and urine organic acids can confirm the diagnosis. [\[9\]](#)[\[10\]](#)
- Enzyme Assays: Measurement of LCHAD activity in cultured skin fibroblasts. [\[9\]](#)
- Molecular Genetic Testing: Identification of mutations in the HADHA gene. [\[8\]](#)

4.3. Treatment and Management

Management of LCHAD deficiency focuses on dietary modifications and avoidance of fasting:

- Diet: A low-fat diet with the avoidance of long-chain fatty acids. [\[10\]](#)
- Supplementation: Supplementation with medium-chain triglycerides (MCTs) provides an alternative energy source that bypasses the metabolic block. [\[11\]](#)
- Avoidance of Fasting: Frequent feeding is crucial to prevent metabolic crises. [\[10\]](#)
- Emergency Protocol: During illness, intravenous glucose is administered to prevent hypoglycemia and inhibit lipolysis. [\[10\]](#)

Data Presentation

Table 1: Key Biomarkers in LCHAD Deficiency

Biomarker	Sample Type	Typical Finding in LCHAD Deficiency
C16-OH Acylcarnitine	Dried Blood Spot / Plasma	Elevated
C18:1-OH Acylcarnitine	Dried Blood Spot / Plasma	Elevated
3-Hydroxydicarboxylic acids	Urine	Increased excretion
LCHAD Enzyme Activity	Cultured Fibroblasts	Reduced or absent
HADHA Gene	Blood (DNA)	Presence of pathogenic mutations

Experimental Protocols

6.1. Measurement of Fatty Acid Beta-Oxidation in Cultured Fibroblasts

This protocol is a generalized method for assessing the rate of fatty acid oxidation in patient-derived cells.

Objective: To determine the cellular capacity to oxidize long-chain fatty acids.

Materials:

- Cultured skin fibroblasts from the patient and a healthy control.
- Radio-labeled fatty acid (e.g., [9,10-³H]palmitic acid).
- Cell culture medium.
- Scintillation fluid and vials.
- Scintillation counter.

Methodology:

- Cell Culture: Culture patient and control fibroblasts to confluence in standard cell culture flasks.

- Incubation: Incubate the cells with a medium containing a known concentration of radio-labeled palmitic acid complexed to bovine serum albumin.
- Reaction: The cells will take up and metabolize the labeled fatty acid. The beta-oxidation process will release $^3\text{H}_2\text{O}$ into the medium.
- Separation: After a defined incubation period, separate the aqueous phase (containing $^3\text{H}_2\text{O}$) from the lipid phase (containing the unmetabolized labeled fatty acid). This can be achieved by a precipitation step followed by centrifugation.
- Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter.
- Analysis: Compare the amount of $^3\text{H}_2\text{O}$ produced by the patient's cells to that of the control cells. A significant reduction in $^3\text{H}_2\text{O}$ production in the patient's cells indicates a defect in fatty acid oxidation.

6.2. Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

Objective: To identify and quantify acylcarnitine species in a blood sample.

Materials:

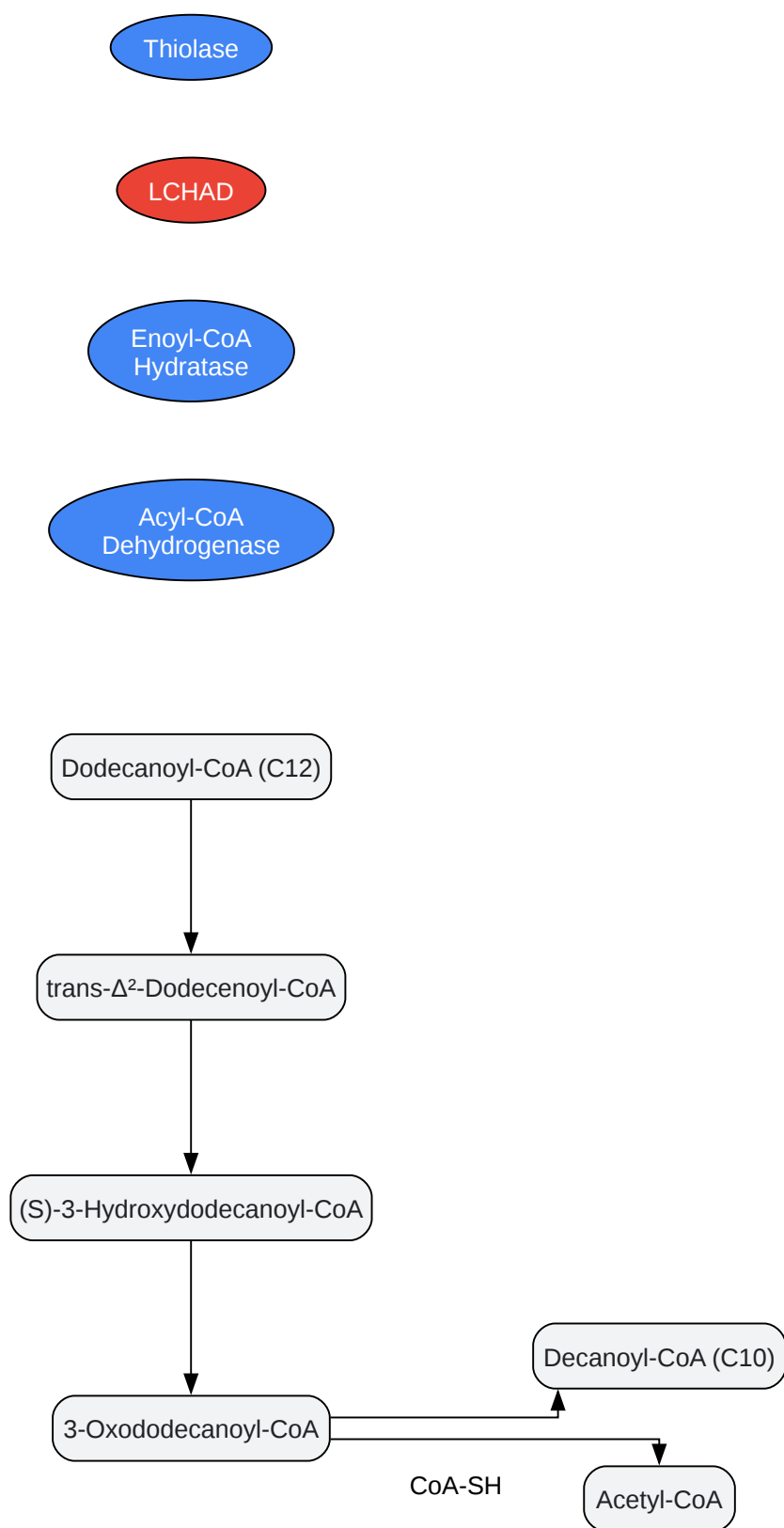
- Dried blood spot or plasma sample.
- Internal standards (isotopically labeled acylcarnitines).
- Methanol for extraction.
- Tandem mass spectrometer.

Methodology:

- Sample Preparation: A small punch from a dried blood spot or a specific volume of plasma is extracted with methanol containing a mixture of isotopically labeled internal standards.
- Derivatization (optional but common): The extracted acylcarnitines are often derivatized (e.g., to their butyl esters) to improve their chromatographic and mass spectrometric properties.

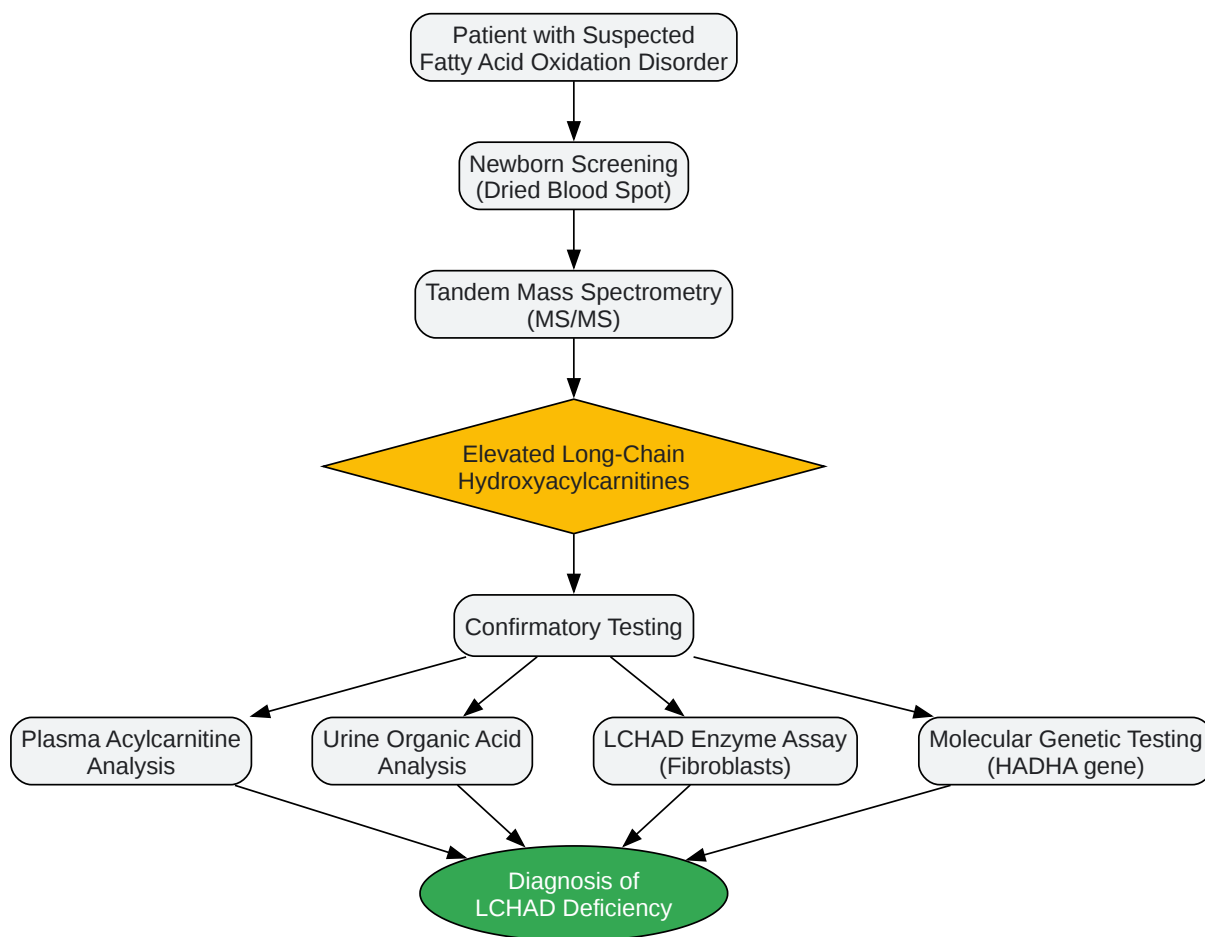
- **MS/MS Analysis:** The derivatized extract is introduced into the tandem mass spectrometer. The instrument is operated in a precursor ion scanning mode or a multiple reaction monitoring (MRM) mode to specifically detect and quantify the different acylcarnitine species based on their mass-to-charge ratios.
- **Data Analysis:** The concentrations of individual acylcarnitines are calculated by comparing the signal intensity of the analyte to that of its corresponding internal standard. Elevated levels of specific long-chain hydroxyacylcarnitines are indicative of LCHAD deficiency.

Visualizations



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Caption: Mitochondrial beta-oxidation of dodecanoyl-CoA.



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Caption: Diagnostic workflow for LCHAD deficiency.

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